AChE/A|A-IN-2
Description
AChE/A|A-IN-2 is a compound under investigation for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for terminating synaptic transmission by hydrolyzing acetylcholine. These inhibitors are of significant interest in both toxicology and therapeutic contexts, particularly for understanding neurotoxicity mechanisms and developing antidotes.
Properties
Molecular Formula |
C20H25ClN4 |
|---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]adamantan-1-amine |
InChI |
InChI=1S/C20H25ClN4/c21-18-3-1-14(2-4-18)12-25-13-19(23-24-25)11-22-20-8-15-5-16(9-20)7-17(6-15)10-20/h1-4,13,15-17,22H,5-12H2 |
InChI Key |
SQARWLAUMRYONO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CN(N=N4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AChE/A|A-IN-2 involves multiple steps, including the formation of triazole-bridged aryl adamantane analogs. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the research or industrial laboratory .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: AChE/A|A-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the aromatic rings or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents, nucleophiles, and catalysts can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .
Scientific Research Applications
AChE/A|A-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study enzyme inhibition and receptor antagonism.
Biology: Employed in research on neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase and amyloid-beta aggregation.
Medicine: Investigated for its potential therapeutic effects in improving cognitive function and memory in animal models.
Mechanism of Action
AChE/A|A-IN-2 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine into choline and acetic acid. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound antagonizes the N-methyl-D-aspartate receptor, which plays a role in synaptic plasticity and memory function. The compound also inhibits amyloid-beta aggregation, which is implicated in the pathogenesis of Alzheimer’s disease .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The evidence highlights two primary comparators for AChE/A|A-IN-2: Soman (a cyclosarin nerve agent) and Tabun (an organophosphate compound). Below is a detailed comparison based on experimental findings from rat models and histochemical studies:
Inhibition Potency and Regional Specificity
- Soman :
- Reduces AChE activity to low or undetectable levels in the striatum, amygdala, substantia nigra, superior colliculi, and motor nuclei of cranial nerves V, X, and XII .
- Causes rapid aging of the AChE-inhibitor complex due to dealkylation, rendering reactivation by oximes (e.g., pralidoxime) ineffective post-exposure .
- Tabun :
- This compound: While direct data are unavailable, its classification implies inhibition kinetics and regional effects may mirror organophosphates. Differences in molecular structure (e.g., leaving groups or phosphorylating moieties) could alter aging rates or antidote efficacy.
Histochemical and Functional Outcomes
Toxicological Severity
- Soman is described as more toxicologically severe than Tabun due to its rapid aging mechanism, which complicates post-exposure treatment .
- Tabun’s slower aging may allow a broader therapeutic window for oxime-based antidotes, though its stronger regional inhibition in critical brain areas (e.g., striatum) exacerbates acute neurotoxicity .
Mechanistic and Therapeutic Implications
- Aging Kinetics: The irreversible binding of organophosphates to AChE involves a two-step process: initial phosphorylation followed by "aging" (loss of an alkyl group). Soman’s rapid aging (~5–8 minutes) contrasts with Tabun’s slower kinetics (~40 hours), impacting antidote strategies .
- Regional Vulnerability : Both compounds disproportionately affect brain regions with high baseline AChE activity (e.g., striatum, superior colliculi), suggesting these areas are critical targets for neurotoxicity .
- This compound: If structurally similar to Tabun, it may exhibit intermediate aging rates or unique regional selectivity.
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